molecular formula C27H27NO4 B8178271 (S)-2-(Fmoc-amino)-6-phenylhexanoic acid

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid

Cat. No.: B8178271
M. Wt: 429.5 g/mol
InChI Key: NZOVBPGEEROSSE-VWLOTQADSA-N
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Description

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines allow for the rapid and efficient synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Mechanism of Action

The primary function of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is unique due to the properties of the Fmoc group, which offers several advantages:

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOVBPGEEROSSE-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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